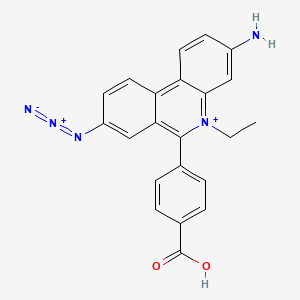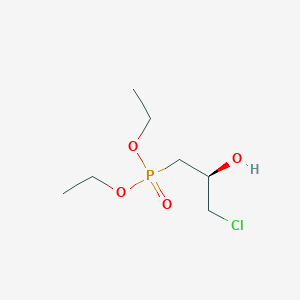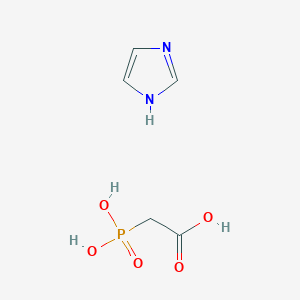
1H-imidazole;2-phosphonoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazole;2-phosphonoacetic acid is a compound that combines the structural features of imidazole and phosphonoacetic acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while phosphonoacetic acid is an organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole;2-phosphonoacetic acid typically involves the condensation of imidazole with phosphonoacetic acid under controlled conditions. One common method is the reaction of imidazole with a phosphonoacetate ester in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazole;2-phosphonoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1H-imidazole;2-phosphonoacetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-imidazole;2-phosphonoacetic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonoacetic acid moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes. The imidazole ring can also participate in hydrogen bonding and coordination interactions, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.
Phosphonoacetic Acid: An organophosphorus compound used in antiviral research and as a chelating agent.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Uniqueness: 1H-imidazole;2-phosphonoacetic acid is unique due to its combination of imidazole and phosphonoacetic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a variety of reactions and interactions, making it a versatile tool in scientific research and industrial applications.
Properties
CAS No. |
499112-28-6 |
|---|---|
Molecular Formula |
C5H9N2O5P |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
1H-imidazole;2-phosphonoacetic acid |
InChI |
InChI=1S/C3H4N2.C2H5O5P/c1-2-5-3-4-1;3-2(4)1-8(5,6)7/h1-3H,(H,4,5);1H2,(H,3,4)(H2,5,6,7) |
InChI Key |
UCOXZJFRAARURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.C(C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



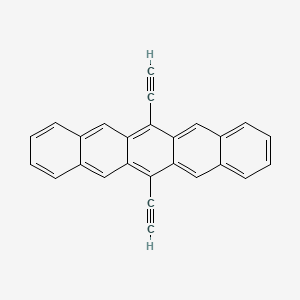
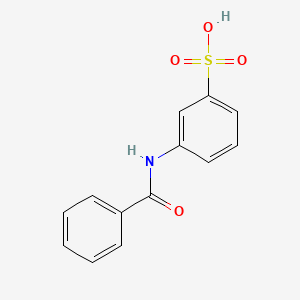
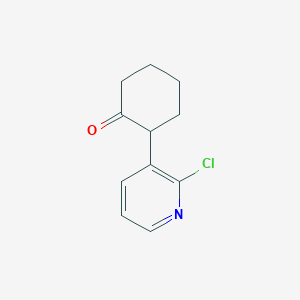
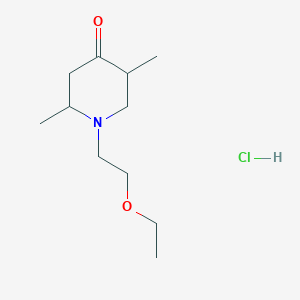
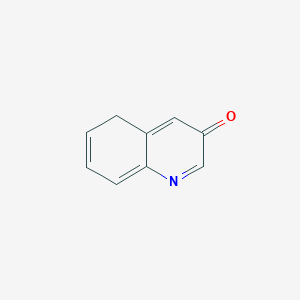
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
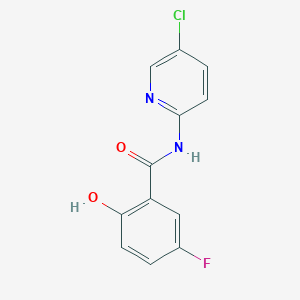
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
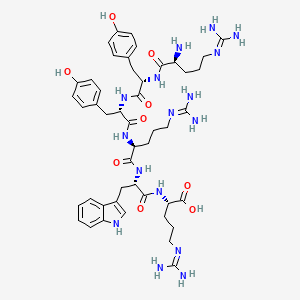
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
